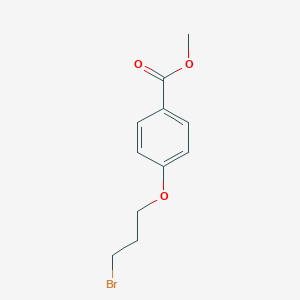

Methyl 4-(3-bromopropoxy)benzoate

Vue d'ensemble

Description

“Methyl 4-(3-bromopropoxy)benzoate” is a chemical compound with the molecular formula C11H13BrO3 . It is used in scientific research and has diverse applications due to its unique properties, making it valuable in various fields like medicinal chemistry, materials science, and organic synthesis.

Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-bromopropoxy)benzoate” is characterized by the presence of a bromopropoxy group attached to a benzoate group . The InChI code for this compound is1S/C11H13BrO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3 . Physical And Chemical Properties Analysis

“Methyl 4-(3-bromopropoxy)benzoate” is a solid compound with a molecular weight of 273.13 g/mol . It has a boiling point of 71-73°C . The compound has a topological polar surface area of 35.5 Ų and a complexity of 188 .Applications De Recherche Scientifique

Use in Photoactive Materials

- Scientific Field : Material Science

- Application Summary : Methyl 4-(3-bromopropoxy)benzoate has been used in the synthesis of a novel ortho-fluoroazobenzene . This class of photoswitch often exhibits extremely fast trans-to-cis isomerization, on the order of picoseconds .

- Methods of Application : The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study . The molecule crystallizes in the centrosymmetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .

- Results or Outcomes : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromo-benzoate . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for ortho-fluoroazobenzene .

Use in Flavor and Perfume Industry

- Scientific Field : Food Science

- Application Summary : Methyl 4-methoxybenzoate, a compound similar to Methyl 4-(3-bromopropoxy)benzoate, has application in the flavor and perfume industry as a synthetic flavoring substance due to its sweet herbal anis aroma, impressing lilac or magnolia .

- Methods of Application : The referenced study reports the synthesis of a new compound, (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, similar to methyl anisate .

- Results or Outcomes : The specific results or outcomes of this application are not detailed in the referenced study .

Use in Proteomics Research

- Scientific Field : Biochemistry

- Application Summary : Methyl 4-(3-bromopropoxy)benzoate is a specialty product used in proteomics research .

- Methods of Application : The specific methods of application in proteomics research are not detailed in the referenced source .

- Results or Outcomes : The specific results or outcomes of this application are not detailed in the referenced source .

Use in Synthesis of Antifolates

- Scientific Field : Medicinal Chemistry

- Application Summary : Methyl 4-bromobenzoate, a compound similar to Methyl 4-(3-bromopropoxy)benzoate, has been used in the synthesis of antifolates .

- Methods of Application : The specific methods of application in the synthesis of antifolates are not detailed in the referenced source .

- Results or Outcomes : The specific results or outcomes of this application are not detailed in the referenced source .

Use in Synthesis of Furo[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Analogs

- Scientific Field : Medicinal Chemistry

- Application Summary : Methyl 4-bromobenzoate, a compound similar to Methyl 4-(3-bromopropoxy)benzoate, has been used in the synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs .

- Methods of Application : The specific methods of application in the synthesis of these analogs are not detailed in the referenced source .

- Results or Outcomes : These analogs are employed as antifolates .

Use in Proteomics Research

- Scientific Field : Biochemistry

- Application Summary : Methyl 4-(3-bromopropoxy)benzoate is a specialty product used in proteomics research .

- Methods of Application : The specific methods of application in proteomics research are not detailed in the referenced source .

- Results or Outcomes : The specific results or outcomes of this application are not detailed in the referenced source .

Safety And Hazards

“Methyl 4-(3-bromopropoxy)benzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment and adequate ventilation are recommended when handling this compound .

Propriétés

IUPAC Name |

methyl 4-(3-bromopropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQAWAAALKEOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395348 | |

| Record name | methyl 4-(3-bromopropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-bromopropoxy)benzoate | |

CAS RN |

135998-88-8 | |

| Record name | methyl 4-(3-bromopropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)